molecular formula C13H12F3NO2S B2960024 5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034309-98-1

5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2960024
CAS No.: 2034309-98-1
M. Wt: 303.3
InChI Key: OWCAHOKYRIKGDI-UHFFFAOYSA-N
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Description

5-(2,4,5-Trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic organic compound characterized by a sulfur-containing azabicyclo[2.2.1]heptane core substituted with a 2,4,5-trifluoro-3-methoxybenzoyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing trifluoromethyl and fluorine groups, combined with the electron-donating methoxy substituent on the benzoyl moiety.

Properties

IUPAC Name

2-thia-5-azabicyclo[2.2.1]heptan-5-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2S/c1-19-12-10(15)8(3-9(14)11(12)16)13(18)17-4-7-2-6(17)5-20-7/h3,6-7H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCAHOKYRIKGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CC3CC2CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the [2 + 2] cycloaddition reaction, which is used to construct the bicyclic core . This reaction often requires specific conditions, such as the use of a mercury lamp, which can be technically challenging .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed reactions are also employed to introduce functional groups and further derivatize the bicyclic structure .

Chemical Reactions Analysis

Types of Reactions

5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, properties, and potential applications, supported by data tables and case studies.

Synthesis and Chemical Properties

The compound is synthesized through a series of steps involving the reaction of 2,4,5-trifluoro-3-methoxybenzoyl chloride with a suitable amine in the presence of a base. The synthesis pathway can be summarized as follows:

  • Preparation of 2,4,5-trifluoro-3-methoxybenzoyl chloride : This involves reacting 2,4,5-trifluoro-3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride .
  • Formation of the bicyclic structure : The benzoyl chloride reacts with a thia-azabicyclo compound under basic conditions to yield the target compound.

Medicinal Chemistry

The compound exhibits significant potential as an antibacterial agent. Fluoroquinolone derivatives are known for their broad-spectrum antimicrobial activity, and this compound's structural features may enhance its efficacy against resistant bacterial strains.

Case Study: Antimicrobial Activity

Mechanism of Action

The mechanism of action of 5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its biological activity by increasing its ability to interact with enzymes and other proteins. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its bicyclic core and substituent combination. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
5-(2-Chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane 2-Chlorobenzoyl C₁₂H₁₂ClNOS 253.75 Potential intermediate for pharmaceuticals; simpler halogen substitution
5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane 4-Chlorophenyl-cyclopentanecarbonyl C₁₇H₂₀ClNOS 321.86 Larger substituent may enhance lipophilicity; research chemical
(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane hydrochloride Bicyclo[2.2.1]heptane Unsubstituted core (hydrochloride salt) C₅H₁₀ClNS 151.66 Precursor for synthesis; minimal steric hindrance
(1RS,4RS)-6,6-Dimethyl-5-(methanesulfonyl)-7-(piperidin-1-yl)-2λ⁶-thia-5-azabicyclo[2.2.2]oct-7-en-2,2-dione Bicyclo[2.2.2]octane Methanesulfonyl, piperidinyl, dimethyl groups C₁₅H₂₃N₃O₄S₂ 397.49 Larger ring system; novel sulfone and sulfonamide functionalities
(6R,7R)-7-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclo[4.2.0]octene Complex peptide-like side chains C₃₂H₃₃N₅O₇S 655.70 Antibiotic derivatives; β-lactam-like structure

Key Observations:

Bulkier substituents, such as the 4-chlorophenyl-cyclopentanecarbonyl group in BJ17565, increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Substituting sulfur with oxygen (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) reduces ring polarity, impacting hydrogen-bonding interactions critical for enzymatic inhibition .

Applications: Unsubstituted cores (e.g., the hydrochloride salt in ) serve as synthetic intermediates, while complex derivatives (e.g., β-lactam analogs in ) are explored for antimicrobial activity . Pesticide-related compounds () highlight the diversity of bicyclic structures in agrochemicals, though none directly match the target compound’s substituents.

Data Gaps and Research Needs:

  • Limited data on the target compound’s physicochemical properties (e.g., solubility, melting point) and biological activity necessitate further experimental validation.
  • Comparative studies with bicyclo[2.2.2]octane derivatives () could elucidate the impact of ring size on metabolic stability.

Biological Activity

5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane is a compound of interest due to its potential biological activities, particularly in the pharmaceutical field. This article reviews its synthesis, biological activity, and relevant research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,4,5-trifluoro-3-methoxybenzoyl chloride with a thiazolidine derivative. The synthesis typically includes the following steps:

  • Formation of 2,4,5-Trifluoro-3-methoxybenzoyl Chloride : This is achieved through a series of reactions starting from tetrachlorophthalic anhydride and methylamine, followed by fluorination and methylation processes .
  • Condensation Reaction : The benzoyl chloride is then reacted with a thiazolidine derivative to form the desired bicyclic compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through acylation and other mechanisms. These interactions can lead to significant pharmacological effects.

Pharmacological Effects

Research indicates that compounds related to this structure exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
  • CNS Activity : Related bicyclic compounds have been studied for their binding affinities at dopamine transporters, indicating potential use in treating neurological disorders .

Case Studies

  • Antimicrobial Studies : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures were found to be effective against resistant strains of Staphylococcus aureus.
  • CNS Binding Studies : A study evaluated the binding affinities of various bicyclic compounds at the dopamine transporter. The results indicated that some derivatives had comparable or superior binding affinities compared to known drugs used in treating addiction and other CNS disorders .

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
CNS ActivityBinding affinity at dopamine transporter
AntiproliferativeInhibition of cancer cell proliferation

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